{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol
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Overview
Description
{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol typically involves the construction of the pyrazolopyridine core followed by the introduction of the methanol group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-aminopyridine with hydrazine derivatives can lead to the formation of the pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the pyrazolopyridine core to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of {1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can modulate various biochemical pathways, leading to therapeutic effects. The compound’s structure allows it to fit into the binding pockets of target proteins, thereby exerting its biological activity .
Comparison with Similar Compounds
Similar Compounds
{1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-yl}methanol: This compound has a similar core structure but differs in the position and nature of substituents.
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine: Another related compound with a different ring fusion pattern
Uniqueness
{1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridin-3-yl}methanol is unique due to its specific ring fusion and functional group arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
1784502-61-9 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C7H11N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h8,11H,1-4H2,(H,9,10) |
InChI Key |
DPCAZQLZRINJJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2)CO)NC1 |
Purity |
95 |
Origin of Product |
United States |
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